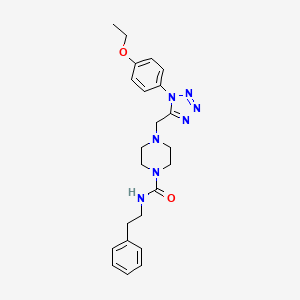

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a complex organic compound featuring a unique arrangement of functional groups. It is known for its significant role in the field of medicinal chemistry, particularly due to its potential pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: Typically involves the reaction of 4-ethoxyphenyl hydrazine with a carboxylic acid derivative to form a tetrazole ring.

Piperazine Addition: Phenethylpiperazine is then introduced through a nucleophilic substitution reaction, where the tetrazole intermediate reacts with phenethylpiperazine under controlled conditions.

Final Assembly: The resulting intermediate undergoes a final reaction to incorporate the carboxamide group, often facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of high-purity reagents. Scalability is achieved through batch processing or continuous flow techniques.

Analyse Des Réactions Chimiques

Tetrazole Ring Reactivity

The 1H-tetrazole moiety demonstrates characteristic reactivity patterns observed in similar compounds :

a. Coordination Chemistry

-

Acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming stable complexes useful in catalysis .

-

Coordination occurs preferentially at N2 and N3 positions due to electron density distribution.

b. Alkylation/Arylation

c. Acid-Catalyzed Ring Opening

-

Prolonged exposure to strong acids (HCl, H₂SO₄) induces ring cleavage, generating amidine derivatives:

Tetrazole+HCl→Amidine+N2+H2O

Piperazine Carboxamide Modifications

The piperazine-carboxamide backbone participates in key transformations :

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Piperazine carboxylic acid derivative |

| N-Alkylation | K₂CO₃, DMF, alkyl halide, 50°C | N-substituted piperazine |

| Carboxamide Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine |

Notable Example :

Reduction of the carboxamide group with LiAlH₄ yields a secondary amine, enhancing lipid solubility for pharmacological studies.

Ethoxyphenyl Group Transformations

The 4-ethoxyphenyl substituent undergoes electrophilic substitution and O-dealkylation :

a. Electrophilic Aromatic Substitution

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to ethoxy .

-

Halogenation: Cl₂/FeCl₃ selectively chlorinates the aromatic ring.

b. O-Deethylation

-

BBr₃ in CH₂Cl₂ at −78°C removes the ethoxy group, generating a phenolic derivative :

Ar OEt+BBr3→Ar OH+EtBr+B O Br2

Methyl Linking Group Reactions

The methylene bridge (-CH₂-) between tetrazole and piperazine shows limited reactivity but participates in:

-

Oxidation : KMnO₄/H₂O/acetone converts -CH₂- to -COOH under vigorous conditions.

-

Radical Halogenation : NBS/light induces bromination at the benzylic position.

Functional Group Compatibility

Synergistic Effects :

-

Tetrazole’s acidity (pKa ~4.9) facilitates deprotonation for metal coordination without affecting the carboxamide .

-

Piperazine’s basicity (pKa ~9.5) enables protonation in acidic media, altering solubility.

Stability Considerations :

-

Stable in pH 3–9; degradation observed at extremes via tetrazole ring opening or carboxamide hydrolysis.

Key Data Table

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Its mechanisms of action include:

- Inhibition of Tumor Cell Proliferation: Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways through caspase activation (e.g., caspase-3 and caspase-9) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4l | 1.3 - 8.1 | HT-29 |

| 5b | 0.3 - 7.4 | Various |

| Reference | 15 | HL-60 |

This table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in the following areas:

1. Anticancer Therapy:

- The compound has shown promising results against multidrug-resistant cancer cells, making it a candidate for further development as an anticancer agent .

2. Neurological Disorders:

- Due to its ability to cross the blood-brain barrier, there is potential for this compound to be explored in treating neurological disorders such as depression or anxiety, where piperazine derivatives have historically been effective .

3. Cardiovascular Applications:

- Preliminary studies suggest that tetrazole derivatives may exhibit vasodilatory effects, indicating potential use in cardiovascular therapies .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

- Anticancer Efficacy Study:

- Mechanistic Studies:

Mécanisme D'action

The compound exerts its effects through binding to specific molecular targets, such as enzyme active sites or receptor proteins. This binding can inhibit or activate biological pathways. The tetrazole ring, in particular, is known for its role in mimicking carboxylate groups in enzyme substrates, providing the compound with its unique biological activity.

Comparaison Avec Des Composés Similaires

Comparing it with other tetrazole-containing compounds reveals its uniqueness:

Similar Compounds: Losartan, Valsartan (commonly known tetrazoles in pharmaceuticals).

Uniqueness: The presence of the phenethylpiperazine and carboxamide groups in 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide adds distinct chemical properties and potentially different biological activities.

This compound's structural diversity sets it apart, providing a rich area for scientific exploration.

Activité Biologique

The compound 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various biological activities supported by empirical data.

Synthesis

The synthesis of this compound generally follows a multi-step process:

- Preparation of Intermediate Compounds : The initial step involves synthesizing 1-(4-ethoxyphenyl)-1H-tetrazole through the reaction of 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.

- Formation of Piperazine Derivative : The subsequent step involves the coupling of the tetrazole derivative with phenethylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Chemical Structure

The molecular formula is C19H24N6O with a molecular weight of 356.43 g/mol. The structure features a tetrazole ring, which is known for its biological significance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole moiety can mimic certain biological structures, facilitating its role as an inhibitor or modulator in various biochemical pathways.

Anticancer Activity

Research has indicated that compounds containing a tetrazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HeLa and A549 .

Case Study: Anticancer Efficacy

In a study evaluating a series of tetrazole derivatives, one compound demonstrated potent activity against SGC-7901 cells, inducing apoptosis and arresting cells in the G2/M phase of the cell cycle . This suggests that compounds like this compound could be developed further as antitumor agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that tetrazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is particularly relevant given the increasing concern regarding antibiotic resistance.

Summary of Biological Activities

Propriétés

IUPAC Name |

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJLEBRXPDWAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.